1,6-Anhydro-beta-D-mannopyranose-13C3

Description

BenchChem offers high-quality 1,6-Anhydro-beta-D-mannopyranose-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Anhydro-beta-D-mannopyranose-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

165.12 g/mol |

IUPAC Name |

(1R,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1/i4+1,5+1,6+1 |

InChI Key |

TWNIBLMWSKIRAT-SMFPAABOSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([13C@@H]([13C@@H]([13C@H](O1)O2)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

1,6-Anhydro-beta-D-mannopyranose-13C3 structure elucidation

Topic: 1,6-Anhydro-beta-D-mannopyranose-13C3 Structure Elucidation: A Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Metabolic Flux Specialists

Executive Summary

1,6-Anhydro-

This guide details the structural elucidation of the

Molecular Architecture & Isotopic Strategy

The core challenge in elucidating 1,6-anhydro-

-

Stereochemical Differentiator: The distinction lies at Carbon 2 (C2). In Mannosan, the C2 hydroxyl is axial (relative to the pyranose ring in

), whereas in Levoglucosan, it is equatorial. This stereochemical inversion alters the H1–H2 dihedral angle, creating a measurable difference in proton coupling constants ( -

Isotopic Labeling (

C-

Mass Shift: Molecular weight increases from 162.05 Da to 165.06 Da.

-

NMR Effect: The symmetry of the labels determines whether we observe carbon-carbon coupling (

Hz) or isolated carbon signals.

-

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS is the first line of defense, validating the elemental composition and isotopic incorporation efficiency.

Isotopic Envelope Analysis

For a triply labeled species (

| Parameter | Unlabeled Target ( | Labeled Target ( |

| Formula | C | |

| Exact Mass | 162.0528 Da | 165.0629 Da |

| Ionization Mode | ESI (-) [M-H] | ESI (-) [M-H] |

| Target m/z (ESI-) | 161.045 | 164.055 |

Validation Criteria:

-

Mass Accuracy: Deviation must be

ppm. -

Isotopic Purity: The presence of M+2 (incomplete labeling) or M+4 (natural abundance contribution) must be quantified. A purity of

atom percent excess (APE) is standard for metabolic tracers.

Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), anhydrosugars typically lose water or cleave the ring.

-

Characteristic Fragments: m/z 60 and m/z 73 (C

H -

Label Localization: If the label is 1,2,3-

C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the bicyclic structure and the stereochemistry at C2.

H NMR: The Coupling Constant Check

The rigid bicyclic system makes

-

Levoglucosan: H1 and H2 dihedral angle is

. According to the Karplus equation, -

Mannosan: The C2 epimerization changes the dihedral angle to

.-

Observation: H1 appears as a doublet with

Hz. -

Isotope Effect: In the

C

-

C NMR: Verifying Label Positions

The

-

Chemical Shifts (approximate in D

O):-

C1 (Anomeric):

ppm. -

C2:

ppm (Upfield shift relative to Levoglucosan due to axial compression). -

C6 (Bridgehead):

ppm.

-

-

Coupling Patterns (

):-

If labeled at C1, C2, C3: C2 will appear as a doublet of doublets (coupled to C1 and C3). C1 and C3 will appear as doublets.

-

Coupling constant

is typically 35–50 Hz for sugars.

-

Visualization of Elucidation Logic

The following diagram outlines the logical flow for confirming the structure, distinguishing it from isomers, and validating the isotopic pattern.

Figure 1: Decision tree for the structural validation of

Experimental Protocols

Sample Preparation for NMR

To eliminate hydroxyl proton interference and simplify the spectrum:

-

Dissolve 5–10 mg of the

C -

Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (

ppm). -

Critical Step: Ensure the probe is tuned for

C sensitivity, as the labeled carbons will dominate the dynamic range.

HPAEC-PAD Chromatography (Purity Check)

While NMR confirms structure, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) ensures isomeric purity (absence of Levoglucosan contamination).

-

Column: Dionex CarboPac PA1 (4 x 250 mm).

-

Eluent: Isocratic 10 mM NaOH.

-

Flow Rate: 1.0 mL/min.

-

Retention Logic: Due to the axial hydroxyl at C2, Mannosan interacts differently with the anion exchange resin. Typically, 1,6-anhydro sugars elute earlier than their reducing sugar counterparts, and Mannosan elutes distinct from Levoglucosan.

Structural Logic & Epimerization

The following diagram visualizes the specific stereochemical difference that allows NMR differentiation.

Figure 2: Stereochemical relationship between Levoglucosan and Mannosan and its direct impact on proton NMR observables.

References

-

Fabbri, D., et al. (2009).[2] Levoglucosan and its isomers in biomass burning emissions.[3][4][5] Environmental Science & Technology. Link

-

Cerny, M., & Stanek, J. (1977). 1,6-Anhydro derivatives of aldohexoses.[6] Advances in Carbohydrate Chemistry and Biochemistry. Link

-

Stenutz, R., et al. (2002). The conformational analysis of 1,6-anhydro-beta-D-glucopyranose by high-resolution NMR. Carbohydrate Research. Link

-

Simoneit, B. R. T. (2002). Biomass burning - a review of organic tracers for smoke from incomplete combustion. Applied Geochemistry. Link

-

Cambridge Isotope Laboratories. (2024). 1,6-Anhydro-beta-D-glucose (U-13C6) Product Specification.Link

Sources

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]

An In-depth Technical Guide to 1,6-Anhydro-beta-D-mannopyranose-13C3: Properties, Synthesis, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Anhydro-beta-D-mannopyranose-13C3, an isotopically labeled monosaccharide derivative crucial for advanced metabolic research and drug development. We will delve into its fundamental properties, synthesis, purification, and analytical characterization, with a focus on its application as a tracer in metabolic flux analysis.

Core Properties of 1,6-Anhydro-beta-D-mannopyranose-13C3

1,6-Anhydro-beta-D-mannopyranose is a derivative of the monosaccharide mannose, formed by an intramolecular glycosidic bond between the anomeric carbon (C1) and the hydroxyl group on C6. This rigid bicyclic structure confers unique chemical properties and stability. The "-13C3" designation indicates that three of the six carbon atoms in the molecule have been replaced with the stable isotope carbon-13.

| Property | 1,6-Anhydro-beta-D-mannopyranose | 1,6-Anhydro-beta-D-mannopyranose-13C3 |

| Molecular Formula | C6H10O5 | C3¹³C3H10O5 |

| Molecular Weight | 162.14 g/mol [1] | 165.119 g/mol |

| Structure | Bicyclic anhydro sugar | Bicyclic anhydro sugar with three ¹³C atoms |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility | Soluble in water | Soluble in water |

The introduction of three ¹³C atoms results in a predictable increase in molecular weight, which is the key feature enabling its use as a tracer in mass spectrometry-based analytical methods. Importantly, isotopic labeling with stable isotopes like ¹³C does not significantly alter the chemical reactivity or physical properties of the molecule under physiological conditions. This ensures that the labeled compound behaves identically to its unlabeled counterpart within biological systems.

Synthesis and Purification of 1,6-Anhydro-beta-D-mannopyranose-13C3

Chemoenzymatic Synthesis Strategy

A common strategy for producing isotopically labeled monosaccharides involves starting with a commercially available ¹³C-labeled precursor, such as D-glucose-¹³C6. This precursor can then be enzymatically converted to a mannose derivative, followed by chemical reactions to induce the anhydro ring formation.

Conceptual Synthesis Workflow:

Sources

An In-depth Technical Guide to 1,6-Anhydro-β-D-mannopyranose-13C3: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 1,6-Anhydro-β-D-mannopyranose-13C3, a stable isotope-labeled derivative of the anhydro sugar, mannosan. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, analytical characterization, and strategic applications of this valuable research compound.

Introduction: The Significance of 1,6-Anhydro-β-D-mannopyranose and its Labeled Analogues

1,6-Anhydro-β-D-mannopyranose, a stereoisomer of the more common levoglucosan, belongs to a class of bicyclic monosaccharides known as anhydro sugars. These compounds are formed through the intramolecular glycosidic linkage between the anomeric carbon (C1) and the hydroxyl group at C6. This rigid, bicyclic structure imparts unique chemical properties, making 1,6-anhydro sugars valuable chiral building blocks in organic synthesis.[1]

The introduction of stable isotopes, such as carbon-13 (¹³C), into the molecular framework of 1,6-Anhydro-β-D-mannopyranose creates a powerful tool for a variety of research applications. Stable isotope-labeled compounds are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies.[2] They are particularly indispensable in drug development for elucidating metabolic pathways, quantifying metabolite fluxes, and serving as internal standards for mass spectrometry-based assays. 1,6-Anhydro-β-D-mannopyranose-13C3, with its three ¹³C atoms, provides a distinct mass shift that facilitates its unambiguous detection and quantification in complex biological matrices.

Nomenclature and Chemical Identifiers

A clear understanding of the various synonyms and identifiers for 1,6-Anhydro-β-D-mannopyranose-13C3 is crucial for effective literature and database searches.

| Identifier Type | Unlabeled 1,6-Anhydro-β-D-mannopyranose | 1,6-Anhydro-β-D-mannopyranose-13C3 |

| Systematic Name | 1,6-Anhydro-β-D-mannopyranose | 1,6-Anhydro-β-D-mannopyranose-13C3 |

| Common Synonyms | Mannosan, 1,6-Anhydromannose | Mannosan-13C3, 1,6-Anhydromannose-13C3 |

| CAS Number | 14168-65-1 | Not explicitly assigned, falls under 14168-65-1 |

| Molecular Formula | C₆H₁₀O₅ | C₃¹³C₃H₁₀O₅ |

| Molecular Weight | 162.14 g/mol | Approx. 165.12 g/mol |

| InChI | InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1 | InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1/i4+1,5+1,6+1 |

Synthesis of 1,6-Anhydro-β-D-mannopyranose-13C3: A Strategic Approach

Stage 1: Synthesis of ¹³C-Labeled D-Mannose

The most common starting material for the synthesis of ¹³C-labeled mannose is a correspondingly labeled glucose precursor, which is more readily available. The epimerization at the C-2 position of glucose yields mannose.

Experimental Protocol: Molybdate-Catalyzed Epimerization of D-Glucose-¹³C₃

This protocol is adapted from established methods for glucose epimerization.[3]

-

Reaction Setup: Dissolve D-Glucose-¹³C₃ in deionized water. The concentration can be adjusted based on the scale of the reaction.

-

Catalyst Addition: Add a catalytic amount of ammonium molybdate tetrahydrate (approximately 0.1% w/w).

-

pH Adjustment: Adjust the pH of the solution to an acidic range (typically pH 3-4) using a suitable acid, such as hydrochloric acid.

-

Heating: Heat the reaction mixture to 90-100°C and monitor the progress of the epimerization.

-

Monitoring: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) until an equilibrium mixture of glucose and mannose is achieved (typically around a 3:1 ratio).[3]

-

Neutralization and Purification: Neutralize the reaction mixture with a base like sodium hydroxide. The resulting ¹³C₃-labeled D-mannose can be separated from the unreacted glucose by chromatographic techniques, such as preparative HPLC or simulated moving bed chromatography.

Caption: Workflow for the synthesis of D-Mannose-13C3.

Stage 2: Intramolecular Cyclization to 1,6-Anhydro-β-D-mannopyranose-13C3

The formation of the 1,6-anhydro bridge is achieved through an intramolecular nucleophilic substitution, where the C6 hydroxyl group attacks the anomeric carbon.

Experimental Protocol: Intramolecular Cyclization

This protocol is based on general methods for the synthesis of 1,6-anhydro sugars.

-

Activation of the Anomeric Carbon: The anomeric hydroxyl group of the ¹³C₃-labeled D-mannose must be converted into a good leaving group. This can be achieved by converting it to a halide or another suitable derivative.

-

Base-Mediated Cyclization: Treatment of the activated mannose derivative with a non-nucleophilic base will promote the deprotonation of the C6 hydroxyl group.

-

Intramolecular Attack: The resulting alkoxide will undergo an intramolecular Sₙ2 reaction, displacing the leaving group at the anomeric center and forming the 1,6-anhydro bridge.

-

Purification: The final product, 1,6-Anhydro-β-D-mannopyranose-13C3, is then purified from the reaction mixture using techniques such as column chromatography or crystallization.

Sources

Isotopic labeling of 1,6-Anhydro-beta-D-mannopyranose

Isotopic Labeling of 1,6-Anhydro- -D-mannopyranose: Synthesis, Mechanistic Insights, and Applications

Executive Summary

The precise elucidation of carbohydrate metabolic pathways and the development of targeted glycosidase inhibitors rely heavily on robust analytical standards and chiral synthons. 1,6-Anhydro-

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Here, we deconstruct the mechanistic causality behind the synthesis of isotopically labeled 1,6-anhydro-

Structural & Mechanistic Significance

1,6-Anhydro-

Mechanistically, mannose possesses a unique advantage over glucose in this bicyclic state. In the

Synthesis Strategies: The Microwave-Assisted Paradigm

Historically, 1,6-anhydro sugars were synthesized via vacuum pyrolysis of polysaccharides—a method plagued by extensive caramelization, low yields, and incompatibility with expensive isotopically labeled precursors.

To synthesize [U-

-

The Causality of Precursor Selection: We utilize[U-

C]-methyl- -

The Causality of Solvent & Heating: The reaction is conducted in sulfolane at 240 °C under microwave irradiation[4]. Sulfolane is a highly polar, aprotic solvent with a boiling point of 285 °C. It efficiently absorbs microwave energy and solubilizes the carbohydrate without boiling, allowing the system to rapidly overcome the high activation energy required for cyclization while minimizing thermal degradation.

Fig 1: Self-validating microwave-assisted synthesis workflow for 13C-labeled levomannosan.

Experimental Protocol: Self-Validating Synthesis

This protocol is engineered as a self-validating system . By integrating an In-Process Control (IPC) step, we eliminate the risk of committing unreacted, highly expensive

Materials

*[U-

-

Anhydrous Sulfolane

-

Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology

-

Preparation: Dissolve 100 mg of [U-

C]-methyl- -

Irradiation: Seal the vial and subject it to microwave irradiation. Program the synthesizer to ramp to 240 °C over 1 minute, and hold at 240 °C for exactly 3 minutes[4].

-

Quenching: Rapidly cool the vessel to room temperature using compressed air cooling.

-

Self-Validating IPC (Critical Step): Extract a 10

L aliquot, dilute in 0.5 mL D-

Validation Metric: The complete disappearance of the sharp O-methyl singlet at

3.4 ppm confirms total demethanolization. If the peak persists, re-irradiate for 1 minute.

-

-

Purification: Load the crude sulfolane mixture directly onto a silica gel column. Elute with a gradient of Dichloromethane/Methanol (95:5 to 85:15, v/v). Sulfolane will elute late or can be removed via high-vacuum distillation prior to chromatography.

-

Crystallization: Lyophilize the product fractions to yield [U-

C]-1,6-anhydro-

Quantitative Data: NMR and MS Validation

To establish absolute trustworthiness, the synthesized labeled compound must be validated against its unlabeled counterpart[5],[2]. The incorporation of

Table 1: Comparative

Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data

| Compound Variant | Molecular Formula | Exact Mass (Da) | Observed [M+Na]

Applications in Drug Development & Metabolomics

The utility of isotopically labeled 1,6-anhydro-

1. Synthesis of Glycosidase Inhibitors:

The rigid anhydro structure is an ideal scaffold for synthesizing

2. Artifact Differentiation in GC-MS:

During the profiling of plant or microbial metabolomes, sample acetylation often produces 2,3,4-tri-O-acetyl-1,6-anhydro-

Fig 2: Applications of labeled 1,6-anhydro-b-D-mannopyranose in drug discovery and metabolomics.

References

Sources

- 1. 14168-65-1|1,6-Anhydro-beta-d-mannopyranose|BLD Pharm [bldpharm.com]

- 2. 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol | C6H10O5 | CID 79029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose, an artifact produced during carbohydrate analysis. A total synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective synthesis of 1,6-anhydro-β-d-mannopyranose and -mannofuranose using microwave-assisted heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 14168-65-1 - TRC - 1,6-Anhydro-beta-D-mannopyranose | LGC Standards [lgcstandards.com]

- 6. Synthesis and enzyme-inhibitory activity of methyl acarviosin analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,6-Anhydro-beta-D-mannopyranose (Mannosan) as a Biomass Burning Tracer

Abstract

The atmospheric burden of particulate matter from biomass burning poses significant risks to human health and climate, necessitating precise source apportionment. Molecular tracers, particularly anhydrosugars derived from the thermal degradation of cellulose and hemicellulose, have become indispensable tools for this purpose. While levoglucosan is the most abundant and widely recognized tracer, its isomer, 1,6-Anhydro-beta-D-mannopyranose (also known as mannosan), provides critical, complementary information. Mannosan originates specifically from the pyrolysis of hemicellulose, a major component of wood.[1] Its concentration, particularly when evaluated as a ratio to levoglucosan, offers a higher-resolution signature to differentiate between the types of biomass being burned, such as softwoods and hardwoods.[2] This technical guide provides an in-depth examination of mannosan, detailing its formation chemistry, validated analytical methodologies for its quantification in atmospheric aerosols, and the scientific rationale for its application in source apportionment studies. It is intended for researchers and air quality professionals engaged in the characterization of atmospheric particulate matter.

Introduction: The Need for Specific Biomass Burning Tracers

Biomass burning, encompassing wildfires, prescribed burns, agricultural clearing, and residential wood combustion, is a major global source of atmospheric aerosols.[3] These particles impact air quality, visibility, and climate systems. To develop effective mitigation strategies, it is crucial to identify and quantify the contribution of biomass burning to ambient particulate matter (PM).

Molecular tracers—compounds that are uniquely or predominantly emitted from a specific source—are vital for this task. Anhydrosugars, formed during the pyrolysis of major plant structural polymers, are considered the most reliable tracers for biomass burning.[4] The three key anhydrosugar isomers are:

-

Levoglucosan (1,6-anhydro-β-D-glucopyranose)

-

Mannosan (1,6-anhydro-β-D-mannopyranose)

-

Galactosan (1,6-anhydro-β-D-galactopyranose)

These compounds are emitted during the thermal breakdown of cellulose and hemicellulose at temperatures exceeding 300°C.[1] Due to their low vapor pressure, they exist predominantly in the particle phase in the atmosphere, making them stable tracers that can be transported over long distances.[4][5] While levoglucosan is the most abundant of the three, this guide focuses on the unique utility and analytical considerations of mannosan.

The Chemistry of Mannosan Formation

Understanding the origin of mannosan is fundamental to its application as a tracer. Unlike levoglucosan, which is the primary pyrolysis product of cellulose, mannosan is derived from the thermal degradation of hemicellulose.[6]

Hemicellulose Structure and Pyrolysis: Hemicellulose is a heteropolymer of various sugars, including mannose, glucose, galactose, xylose, and arabinose. The specific composition varies significantly between plant species.[7]

-

Softwoods (e.g., pine, spruce) have hemicellulose rich in glucomannan, a polymer of glucose and mannose.[7]

-

Hardwoods (e.g., oak, maple) have hemicellulose that is primarily composed of xylan, with lower proportions of mannose-containing polymers.[7]

During combustion, at temperatures above 300°C, the glycosidic bonds in the glucomannan polymer break, and the mannose units undergo intramolecular rearrangement and dehydration to form the stable 1,6-anhydro bridge, yielding mannosan.[1]

This differential origin is the cornerstone of mannosan's utility. Since softwoods contain more mannose units in their hemicellulose, their combustion produces a higher relative abundance of mannosan compared to hardwoods.[1]

Analytical Methodology: Quantification by GC-MS

The gold standard for the quantification of mannosan and its isomers in aerosol samples is Gas Chromatography-Mass Spectrometry (GC-MS).[8] Due to the low volatility of these polar compounds, a chemical derivatization step is required prior to analysis.[9]

Sample Collection and Preparation

A detailed and validated protocol is essential for accurate quantification. The following steps represent a widely adopted and robust workflow.

Step 1: Aerosol Sample Collection

-

Action: Collect ambient particulate matter (typically PM₂.₅) on quartz fiber filters using a high-volume or low-volume air sampler.

-

Causality: Quartz fiber filters are used due to their high collection efficiency, thermal stability, and low organic background. The sampling duration and flow rate are determined by the expected ambient concentrations to ensure sufficient analyte mass for detection.

Step 2: Sample Extraction

-

Action: A punch from the filter is placed in a vial with a suitable solvent (e.g., a mixture of dichloromethane and methanol). An internal standard (e.g., methyl-β-D-xylopyranoside or a labeled levoglucosan standard) is added. The sample is then sonicated or vortexed to extract the analytes.

-

Causality: A polar solvent system is required to efficiently extract the hydrophilic anhydrosugars from the filter matrix. The addition of an internal standard at the beginning of the process is critical for correcting for any analyte loss during subsequent sample workup steps and for variations in instrument response.

Step 3: Concentration

-

Action: The solvent extract is filtered to remove filter fibers and insoluble material. The filtrate is then evaporated to near dryness under a gentle stream of nitrogen.

-

Causality: This step concentrates the analytes, increasing their concentration to a level that is well within the instrument's detection range. Nitrogen evaporation is used to avoid thermal degradation of the target compounds.

Step 4: Derivatization (Silylation)

-

Action: The dried extract is reconstituted in a solvent (e.g., pyridine) and a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added. The vial is sealed and heated (e.g., at 70°C for 1 hour).

-

Causality: This is the most critical step for GC analysis. The silylating agent replaces the active hydrogens on the hydroxyl (-OH) groups of the anhydrosugars with non-polar trimethylsilyl (TMS) groups.[10] This chemical modification drastically increases the volatility and thermal stability of the analytes, allowing them to pass through the GC column without degradation.[11][12]

Instrumental Analysis

Gas Chromatography (GC): The derivatized sample is injected into the GC. The separation is typically performed on a non-polar or mid-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to effectively separate the analytes based on their boiling points and interaction with the column's stationary phase.

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z). For quantitative analysis, the instrument is operated in Selected Ion Monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific, characteristic ions for the target compounds.

| Compound (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Mannosan-TMS | 204 | 217, 333 |

| Levoglucosan-TMS | 204 | 217, 333 |

| Galactosan-TMS | 204 | 217, 333 |

| Table 1: Typical ions monitored in SIM mode for the quantification of anhydrosugar-TMS derivatives. Note that isomers often share key fragment ions, making chromatographic separation essential.[13] |

Self-Validation and Trustworthiness: The protocol's integrity is maintained by a multi-point calibration curve prepared from authentic standards, regular analysis of solvent blanks to check for contamination, and the consistent recovery of the internal standard. The use of qualifier ions at specific, expected ratios to the quantifier ion confirms the identity of the analyte peak, preventing false positives.

Data Interpretation and Application

While absolute concentrations of mannosan are informative, its true power lies in its ratio relative to levoglucosan (L/M ratio).[2]

The Levoglucosan-to-Mannosan (L/M) Ratio

Because levoglucosan is formed from cellulose (present in all wood) and mannosan from hemicellulose (with variable mannose content), their ratio serves as a powerful diagnostic tool.[1]

| Biomass Source | Typical Levoglucosan/Mannosan (L/M) Ratio | Rationale |

| Softwoods (e.g., Pine, Fir) | 2 - 7[1] | High glucomannan content in hemicellulose leads to higher relative mannosan emissions. |

| Hardwoods (e.g., Oak, Birch) | 10 - 20[13] | Low glucomannan content results in lower relative mannosan emissions. |

| Crop Residues (e.g., Rice Straw) | > 20 (can reach >40)[14] | Hemicellulose is very low in mannose polymers, leading to very low mannosan emissions. |

Table 2: Representative Levoglucosan-to-Mannosan (L/M) Ratios for Different Biomass Fuel Types. These values are indicative and can vary with combustion conditions.

By measuring the L/M ratio in an ambient aerosol sample, researchers can infer the dominant type of biomass being burned in a given region. For example, a low L/M ratio in winter in a residential area would strongly suggest a significant contribution from the burning of softwoods in wood stoves.[15] In contrast, a very high L/M ratio during the harvest season may indicate agricultural burning.[14]

Limitations and Considerations

-

Atmospheric Stability: While generally stable, some studies suggest that levoglucosan may degrade slightly faster than mannosan in the atmosphere, potentially lowering the L/M ratio as an air mass ages.[16] This effect is an active area of research.

-

Combustion Conditions: The efficiency of combustion (flaming vs. smoldering) can influence emission ratios, although the distinction between major biomass categories generally holds.

-

Analytical Co-elution: Mannosan and galactosan can be difficult to separate chromatographically. However, since galactosan concentrations are typically much lower than mannosan, this is often a minor source of error. High-efficiency GC columns and optimized temperature programs are crucial to achieve baseline separation from levoglucosan.

Conclusion

1,6-Anhydro-beta-D-mannopyranose is a highly specific and valuable molecular tracer for the source apportionment of biomass burning aerosols. Its formation from hemicellulose provides a chemical signature that complements the information derived from the more abundant tracer, levoglucosan. The ratio of levoglucosan to mannosan is a field-proven metric for distinguishing between emissions from softwoods, hardwoods, and agricultural residues. Accurate quantification relies on a robust analytical workflow centered on sample extraction, chemical derivatization, and GC-MS analysis. By incorporating mannosan into air quality monitoring and research programs, scientists can achieve a more detailed and accurate understanding of the sources contributing to particulate matter pollution, leading to more targeted and effective environmental policy.

References

-

Zanatta, M., et al. (2022). Saccharides as Particulate Matter Tracers of Biomass Burning: A Review. MDPI. [Link]

-

Pastorova, I., et al. (1998). Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose. PubMed. [Link]

-

Caseiro, A., et al. (2007). Average ratios of levoglucosan and mannosan at the four cities for both sites and both campaigns. ResearchGate. [Link]

-

Zhang, T., et al. (2013). Biomass burning contribution to Beijing aerosol. Atmospheric Chemistry and Physics. [Link]

-

Tomsej, P., et al. (2024). Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning. MDPI. [Link]

-

Gala, D., et al. (2022). Comparing levoglucosan and mannosan ratios in sediments and corresponding aerosols from recent Australian fires. Archimer. [Link]

-

South Coast AQMD. (2021). APPENDIX XII MATES V FINAL REPORT Biomass Burning Contribution to PM2.5 (Levoglucosan Data Analysis). AQMD. [Link]

-

Bhattacharya, S., et al. (2023). Biomass burning - A review of organic tracers for smoke from incomplete combustion. ScienceDirect. [Link]

-

Fraser, M.P., & Lakshmanan, K. (2000). Thermal degradation of hemicellulose and cellulose and formation of mono. ResearchGate. [Link]

-

Simoneit, B.R., & Elias, V.O. (2001). Detecting organic tracers from biomass burning in the atmosphere. PubMed. [Link]

-

Chen, L., et al. (2021). Tracers from Biomass Burning Emissions and Identification of Biomass Burning. MDPI. [Link]

-

Iinuma, Y., et al. (2010). Determining Saccharidic Tracers in Atmospheric Aerosols. LCGC International. [Link]

-

Zanatta, M., et al. (2022). Saccharides as Particulate Matter Tracers of Biomass Burning: A Review. PMC - NIH. [Link]

-

Di Mauro, C., et al. (2024). Unravelling the complexity of hemicellulose pyrolysis. Politecnico di Milano. [Link]

-

Pastorova, I., et al. (2025). Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose. ResearchGate. [Link]

-

AIRUSE. (2013). Milestone Identification of biomass burning tracers. AIRUSE. [Link]

-

Davis, S.B. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

-

Dye, C., & Yttri, K.E. (2005). Determination of monosaccharide anhydrides in atmospheric aerosols by use of high-performance liquid chromatography combined with high-resolution mass spectrometry. PubMed. [Link]

-

Yttri, K.E., et al. (2015). An intercomparison study of analytical methods used for quantification of levoglucosan in ambient aerosol filter samples. Atmospheric Measurement Techniques. [Link]

-

Schnelle-Kreis, J., et al. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds. Atmospheric Measurement Techniques. [Link]

-

Haas, C. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

-

Shrestha, D., et al. (2021). Proposed reaction scheme of hemicellulose pyrolysis. ResearchGate. [Link]

-

Schkolnik, G., & Rudich, Y. (2006). Detection and quantification of levoglucosan in atmospheric aerosols: a review. PubMed. [Link]

-

Science.gov. (n.d.). biomass burning tracer: Topics. Science.gov. [Link]

-

Shrestha, D., et al. (2021). Pyrolysis curves of hemicellulose, cellulose, and lignin from TGA. ResearchGate. [Link]

-

Collard, F.X., & Blin, J. (2014). A review on pyrolysis of biomass constituents: Mechanisms and composition of the products obtained from the conversion of cellulose, hemicelluloses and lignin. Academia.edu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Saccharides as Particulate Matter Tracers of Biomass Burning: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saccharides as Particulate Matter Tracers of Biomass Burning: A Review [mdpi.com]

- 5. Detecting organic tracers from biomass burning in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. mdpi.com [mdpi.com]

- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. airuse.eu [airuse.eu]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. aqmd.gov [aqmd.gov]

- 16. Comparing levoglucosan and mannosan ratios in sediments and corresponding aerosols from recent Australian fires [archimer.ifremer.fr]

A Comprehensive Technical Guide to the Physical Characteristics of 1,6-Anhydro-β-D-mannopyranose-¹³C₃

This guide provides an in-depth exploration of the physical and analytical characteristics of 1,6-Anhydro-β-D-mannopyranose-¹³C₃, a stable isotope-labeled anhydro sugar. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental properties with practical, field-proven insights into its characterization and application. The strategic incorporation of three ¹³C atoms into the mannosan core provides a powerful tool for mechanistic studies, quantitative analysis, and metabolic tracing.

Part 1: Core Physicochemical Properties

1,6-Anhydro-β-D-mannopyranose is a derivative of the hexose sugar mannose, distinguished by an intramolecular 1,6-glycosidic bond.[1] This rigid, bicyclic structure imparts unique chemical reactivity and makes it a valuable chiral building block in complex carbohydrate synthesis.[1][2] The ¹³C₃ isotopologue is chemically identical to its unlabeled counterpart in terms of reactivity but is distinguished by its increased mass, a feature that is leveraged in mass spectrometry and nuclear magnetic resonance.

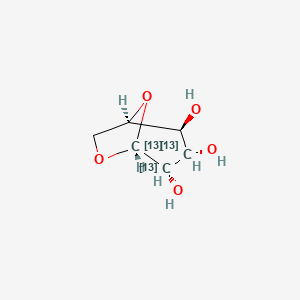

The specific labeling pattern for commercially available 1,6-Anhydro-β-D-mannopyranose-¹³C₃ typically involves the carbons at the C-4, C-5, and C-6 positions.[3]

Caption: Structure of 1,6-Anhydro-β-D-mannopyranose with ¹³C₃ labeling.

A summary of its key physical properties is presented below. It is crucial to note that while the molecular weight is different, other bulk physical properties like melting point and appearance are expected to be nearly identical to the unlabeled (native) compound.

| Property | Value | Source(s) |

| Appearance | White crystalline or waxy solid | [1][4] |

| Molecular Formula | C₃¹³C₃H₁₀O₅ | [3] |

| Molecular Weight (Unlabeled) | 162.14 g/mol | [4][5] |

| Molecular Weight (¹³C₃ Labeled) | 165.119 g/mol | [3] |

| Melting Point | 182-193 °C | [6][7] |

| Solubility | Soluble in Water, DMSO, Methanol, Ethanol, and PBS (pH 7.2). | [4][6][7][8] |

| Storage | Long-term storage at -20°C is recommended to ensure stability. | [6][9] |

The solubility in polar protic solvents like water and ethanol is attributed to the presence of three hydroxyl groups, which can engage in hydrogen bonding. For analytical purposes, especially NMR and mass spectrometry, solvents like Dimethyl Sulfoxide (DMSO) and Methanol are also highly effective.[4][7]

Part 2: Spectroscopic & Analytical Characterization

The true value of 1,6-Anhydro-β-D-mannopyranose-¹³C₃ is realized through analytical techniques that can differentiate isotopes. The primary methods for its characterization and utilization are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

The most straightforward validation of isotopic incorporation is through mass spectrometry. The ¹³C₃-labeled compound will exhibit a mass shift of +3 Da relative to its native counterpart. This predictable shift provides a self-validating system for its identification in any experimental matrix.

Caption: Workflow for verifying isotopic labeling via LC-MS.

Protocol: LC-MS Verification of Isotopic Incorporation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of 1,6-Anhydro-β-D-mannopyranose-¹³C₃ in a 50:50 mixture of methanol and water. Prepare a similar stock of the unlabeled standard. Create a 1 µg/mL working solution from each stock.

-

Chromatography:

-

Column: Use a reverse-phase C18 column suitable for polar analytes (e.g., with an aqueous-stable end-capping).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a shallow gradient, for example, 0-10% B over 10 minutes, to ensure retention and separation from any impurities.

-

Rationale: The C18 column provides retention for the moderately polar molecule, while the formic acid aids in protonation for positive-mode ESI-MS.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis: Perform a full scan analysis to identify the protonated molecular ions [M+H]⁺.

-

Expected m/z (Unlabeled): ~163.06

-

Expected m/z (¹³C₃ Labeled): ~166.07

-

-

Validation: Confirm that the labeled compound elutes at the same retention time as the unlabeled standard but shows the expected +3 Da mass shift in its mass spectrum. This confirms both identity and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is where the ¹³C₃ label provides the most profound analytical advantages. While the ¹H NMR spectrum will be nearly identical to the unlabeled standard, the ¹³C NMR spectrum is dramatically altered and enhanced.

-

¹³C NMR: The key feature is the significant signal enhancement for the labeled carbons (C4, C5, and C6). In a standard ¹³C experiment, these signals will be intense and easily distinguishable from the natural abundance signals of the unlabeled carbons and any other molecules in the sample. This selective enhancement is invaluable for simplifying complex spectra.

-

Heteronuclear Correlation (e.g., HSQC): In a ¹H-¹³C HSQC experiment, the correlations corresponding to the labeled C-H pairs (C4-H4, C5-H5, C6-H6a/b) will be exceptionally strong. This allows for unambiguous assignment of the protons attached to the labeled carbons.

-

Probing Interactions: The true power emerges when studying interactions with other molecules, such as proteins.[10] Isotope-filtered NMR experiments can be designed to specifically observe only the signals from the ¹³C-labeled ligand, effectively filtering out the overwhelming signals from a large protein. This allows researchers to precisely determine the conformation of the sugar when it is bound to its target.[10]

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it does not exchange with the hydroxyl protons, allowing for their observation.

-

Dissolution: Accurately weigh approximately 5-10 mg of 1,6-Anhydro-β-D-mannopyranose-¹³C₃ and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Homogenization: Vortex the sample gently until the solid is completely dissolved. A brief sonication may assist if dissolution is slow.

-

Analysis: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC). The high signal-to-noise ratio of the labeled carbon signals in the ¹³C and HSQC spectra will be the primary validation of the material's identity and labeling pattern.

Part 3: Applications in Drug Development & Research

The unique physical properties of 1,6-Anhydro-β-D-mannopyranose-¹³C₃ make it a versatile tool for addressing key questions in biomedical research.

Caption: Key applications stemming from the ¹³C₃ isotopic label.

-

Metabolic Pathway Tracing: In drug development, understanding how a carbohydrate-based therapeutic or moiety is metabolized is critical. By using the ¹³C₃-labeled version, researchers can administer the compound to in vitro or in vivo systems and use LC-MS to trace the fate of the carbon skeleton.[11] The +3 Da mass tag makes it simple to distinguish drug-derived metabolites from the endogenous metabolic background.[]

-

Quantitative Bioanalysis: 1,6-Anhydro-β-D-mannopyranose-¹³C₃ serves as an ideal internal standard for quantifying its unlabeled analogue in complex biological matrices like plasma or tissue homogenates. Because it co-elutes with the analyte and has nearly identical ionization efficiency, it corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification via isotope dilution mass spectrometry.[]

-

Carbohydrate-Protein Interaction Studies: For researchers developing drugs that target carbohydrate-binding proteins (lectins), this molecule is exceptionally valuable. As previously mentioned, isotope-filtered NMR experiments can selectively monitor the ligand's signals upon binding.[10] This allows for the precise mapping of the binding interface on the sugar, determination of bound-state conformation, and calculation of binding kinetics—all of which are critical for structure-activity relationship (SAR) studies and rational drug design.

References

-

1,6-anhydro-beta-D-mannopyranose | C6H10O5 | CID 10374739. PubChem. [Link]

-

1,6-Anhydro-2,3-o-isopropylidene-beta-D-mannopyranose - SpectraBase. SpectraBase. [Link]

-

1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose. NIST WebBook. [Link]

-

Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PMC. [Link]

-

Definition of Uniformly-labeled [13C]glucose. NCI Drug Dictionary. [Link]

-

SCHEME 1. Chemical structures of 1,6-anhydro-β-D-mannopyranose (a)... ResearchGate. [Link]

-

Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope. [Link]

-

-

1,6-ANHYDRO-BETA-D-GLUCOPYRANOSE.docx. Transact Energy Corp. [Link]

-

-

An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and NMR Spectra of 1,6-Anhydro-2,3-dideoxy-2,3-epimino. ResearchGate. [Link]

-

1,6-Anhydro-beta-D-Mannopyranose. CRM LABSTANDARD. [Link]

-

Chemical Properties of «beta»-D-Glucopyranose, 1,6-anhydro- (CAS 498-07-7). Cheméo. [Link]

-

The synthesis of 1,4-anhydro-α-D-mannopyranose. Semantic Scholar. [Link]

Sources

- 1. CAS 14168-65-1: 1,6-anhydro-B-D-mannopyranose | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,6-Anhydro-β-D-mannopyranose-13C3 | CymitQuimica [cymitquimica.com]

- 4. synthose.com [synthose.com]

- 5. 1,6-anhydro-beta-D-mannopyranose | C6H10O5 | CID 10374739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. synthose.com [synthose.com]

- 8. caymanchem.com [caymanchem.com]

- 9. transactenergycorp.com [transactenergycorp.com]

- 10. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Technical Guide to the Stability and Storage of 1,6-Anhydro-beta-D-mannopyranose-13C3

An In-depth Technical Guide Topic: Stability and Storage of 1,6-Anhydro-beta-D-mannopyranose-13C3 Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,6-Anhydro-beta-D-mannopyranose-13C3 is a stable isotope-labeled internal standard and tracer crucial for advanced biomedical research and drug development. Its utility in metabolic flux analysis and quantitative mass spectrometry is contingent upon its chemical and isotopic integrity. Improper storage and handling can lead to degradation, compromising experimental data. This guide provides a comprehensive overview of the physicochemical properties of 1,6-Anhydro-beta-D-mannopyranose-13C3, elucidates the primary factors influencing its stability, and establishes field-proven protocols for its storage and handling to ensure its viability for research applications.

Introduction: The Critical Role of a Stable Tracer

1,6-Anhydro-beta-D-mannopyranose, also known as mannosan, is an anhydro sugar formed during the pyrolysis of mannose-containing carbohydrates like hemicellulose.[1][2] The isotopically labeled variant, 1,6-Anhydro-beta-D-mannopyranose-13C3, incorporates three heavy carbon atoms into its structure.[3] This labeling provides a distinct mass shift, enabling researchers to differentiate the tracer from its endogenous counterparts in complex biological matrices.[]

The precision of studies employing this molecule—whether for tracking metabolic pathways or for serving as an internal standard for quantification—is directly dependent on the stability of the compound.[5][6] Degradation can lead to the formation of impurities that may interfere with analysis or, more critically, result in the loss of the anhydro-bridge, fundamentally changing the chemical nature of the molecule. This guide serves as a technical resource to mitigate these risks through a deep understanding of the molecule's stability profile.

Physicochemical Profile

A foundational understanding of the compound's properties is essential before discussing its stability. The key characteristics are summarized below.

| Property | Description |

| Chemical Name | 1,6-Anhydro-beta-D-mannopyranose-13C3 |

| Synonyms | 1,6-Anhydro-D-mannose-13C3, Mannosan-13C3[3] |

| CAS Number | 14168-65-1 (Unlabeled)[7][8] |

| Molecular Formula | C₃¹³C₃H₁₀O₅[3] |

| Molecular Weight | 165.12 g/mol [3] |

| Appearance | White Waxy Solid[7] |

| Solubility | Soluble in Water (H₂O), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO)[2][7] |

Core Stability & Degradation Pathways

The stability of 1,6-Anhydro-beta-D-mannopyranose-13C3 is not absolute. Several environmental factors can induce chemical changes. Understanding these mechanisms is key to preventing degradation.

Temperature: The Foundation of Preservation

While anhydrosugars are formed at very high temperatures (pyrolysis), the purified solid is subject to degradation under less extreme heat over time. Supplier recommendations for storage vary, with some suggesting refrigeration (0 to 8°C) and others recommending frozen conditions (-20°C) for long-term storage.[7][9]

-

Expertise & Experience: The discrepancy in recommendations reflects different intended use cases. For archival purposes or lots that will be stored for over a year, -20°C is the authoritative choice to minimize all kinetic degradation processes. For a working supply that is accessed frequently over several months, 2-8°C is acceptable, provided the material is kept scrupulously dry.[7][10] High temperatures should be avoided as they can promote slow degradation.[11]

Moisture: The Catalyst for Hydrolysis

Carbohydrates as a class are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[12][13] This is arguably the most significant threat to the integrity of solid 1,6-Anhydro-beta-D-mannopyranose. Absorbed water can initiate the hydrolysis of the 1,6-anhydro glycosidic bond, even without an explicit acid catalyst.

-

Trustworthiness: A self-validating protocol must assume the compound is hygroscopic. Therefore, storage in a desiccated environment is non-negotiable. The presence of moisture can lead to clumping of the solid, a clear physical indicator of water absorption and potential compromise.

pH: The Primary Degradation Pathway in Solution

The intramolecular 1,6-anhydro bond is susceptible to acid-catalyzed hydrolysis.[1] In aqueous solutions, an acidic pH will efficiently catalyze the cleavage of this bond, converting the molecule to D-mannose-13C3. This is the most rapid and common degradation pathway in solution. While more stable at neutral pH, extremes in alkalinity can also promote degradation and isomerization reactions.[14]

-

Authoritative Grounding: Studies on the degradation of other sugars, such as sucrose and fructose, consistently show that stability is maximal in the neutral to slightly acidic pH range (approx. 6.5-8.0), with degradation rates increasing significantly under more acidic or alkaline conditions.[14][15]

Light: A Potential Initiator of Radical Reactions

Carbohydrates containing acetal or lactol structures can be sensitive to ultraviolet (UV) radiation. Direct photolysis of D-glucose in aqueous solution has been shown to cause degradation, with the chromophore at the anomeric carbon (C-1) being the primary site of light absorption and subsequent reaction. Given the structural similarity, it is prudent to protect 1,6-Anhydro-beta-D-mannopyranose from light, especially UV light, to prevent photochemical degradation.

Isotopic Stability

The 13C atoms are integrated into the covalent carbon backbone of the molecule.[3] Stable isotopes, by their nature, do not decay. The carbon-carbon and carbon-oxygen bonds are robust, and there is no plausible mechanism for the exchange of these carbon atoms under any recommended storage or experimental conditions. Therefore, the isotopic label is considered completely stable.[16]

Diagram: Principal Degradation Pathways This diagram illustrates the primary environmental factors that can lead to the degradation of the parent compound.

Caption: Key degradation routes for 1,6-Anhydro-beta-D-mannopyranose-13C3.

Experimental Protocols for Storage and Handling

Adherence to strict protocols is essential for preserving the integrity of the compound.

Protocol: Long-Term Storage of Solid Compound

This protocol is designed for archival storage to ensure maximum stability over several years.

-

Verification: Upon receipt, confirm the container seal is intact. Note the certificate of analysis (CoA) for purity and identification data.

-

Environment: Place the manufacturer's original, tightly sealed vial inside a secondary container (e.g., a small sealable bag or screw-cap tube).

-

Desiccation: Place the secondary container in a laboratory desiccator containing an active desiccant (e.g., silica gel or Drierite).

-

Temperature: Transfer the entire desiccator to a -20°C freezer.

-

Light Protection: Ensure the freezer is dark and not subject to frequent interior light exposure.

-

Documentation: Log the compound identity, lot number, storage date, and location in your laboratory inventory system.

Protocol: Preparation and Use of Stock Solutions

This workflow minimizes the risk of degradation during the transition from solid to solution.

-

Equilibration: Remove the desiccator from the freezer and allow the vial to equilibrate to room temperature inside the closed desiccator for at least 60 minutes. This is a critical step to prevent condensation from forming on the cold vial.

-

Weighing: Once at room temperature, briefly open the vial in a low-humidity environment (if possible) and quickly weigh the desired amount of the solid into a clean, dry tube.

-

Resealing: Tightly reseal the parent vial immediately and return it to the desiccator and appropriate storage.

-

Solubilization: Add the desired solvent to the weighed solid. If preparing an aqueous solution, use a sterile, neutral buffer (e.g., phosphate-buffered saline, pH 7.2-7.4) to prevent acid-catalyzed hydrolysis. Vortex until fully dissolved.

-

Immediate Use: It is highly recommended to use the solution immediately after preparation.

-

Short-Term Solution Storage: If storage is unavoidable:

-

Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protecting (amber) tube.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for a maximum of 1-3 months (stability in specific buffers should be validated by the end-user).

-

Diagram: Recommended Storage and Handling Workflow

Caption: A validated workflow for handling the compound from receipt to use.

Quality Assessment and Indicators of Degradation

Regularly assessing the quality of the material is a cornerstone of scientific integrity.

-

Visual Inspection: The easiest first-pass check. The solid should be a fine, white, free-flowing powder or waxy solid. Any signs of yellowing, browning, or significant clumping and stickiness are indicators of moisture uptake and potential degradation.

-

Analytical Verification: The gold standard for quality control involves analytical instrumentation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is an ideal technique to confirm the mass of the labeled compound (165.12 + H⁺) and to check for the appearance of the hydrolyzed product, D-mannose-13C3 (183.13 + H⁺).

-

NMR (Nuclear Magnetic Resonance): As noted on some supplier CoAs, ¹H-NMR is used to confirm the structure and assess purity.[7] A comparison of the NMR spectrum of a stored sample to the original CoA spectrum can reveal the presence of degradation products.

-

| Storage Condition | Recommendation | Rationale |

| Solid - Long Term | -20°C, in a desiccator, protected from light.[10] | Minimizes all degradation kinetics (thermal, hydrolytic, photochemical). |

| Solid - Short Term | 2-8°C, in a desiccator, protected from light.[7][9] | Acceptable for working stock, but moisture control is paramount. |

| Solution | Prepare fresh. If stored, use neutral buffer, aliquot, and freeze (-20°C to -80°C) for short periods. | Prevents rapid acid-catalyzed hydrolysis and degradation from freeze-thaw cycles.[1] |

| Handling | Always allow the vial to warm to room temperature in a desiccator before opening. | Prevents atmospheric moisture from condensing on the cold solid. |

References

-

Carl ROTH. (n.d.). 1,6-Anhydro-b-D-mannopyranose, 5 g. Retrieved from [Link][9]

-

Yuan, Z., et al. (2018). Proposal reaction pathway of cellulose degradation to anhydrosugars... ResearchGate. Retrieved from [Link][11]

-

Calvo, A. I., et al. (2020). Thermal degradation of hemicellulose and cellulose... ResearchGate. Retrieved from [Link][17]

-

GlycoData. (n.d.). Carbohydrate Hygroscopicity. Retrieved from [Link][12]

-

Phillips, G. O., et al. (1966). Photodegradation of carbohydrates. Part IV. Direct photolysis of D-glucose in aqueous solution. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). Isotope-labeled Carbohydrates. Retrieved from [Link][5]

-

Wallis, G. A., et al. (2022). For Flux Sake: Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Sports Medicine. Retrieved from [Link][6]

-

Cai, C., & Ma, Y. (2019). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link][13]

-

Hellerstein, M. K., & Neese, R. A. (1992). Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism. Diabetes. Retrieved from [Link][16]

-

Celignis. (n.d.). Analysis of Anhydrosugars. Retrieved from [Link][1]

-

Eggleston, G., & Vercellotti, J. R. (2000). Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature. ResearchGate. Retrieved from [Link][14]

-

Gudiña, E. J., et al. (2019). Influence of the pH Value on the Hydrothermal Degradation of Fructose. ChemEngineering. Retrieved from [Link][15]

Sources

- 1. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,6-Anhydro-β-D-mannopyranose-13C3 | CymitQuimica [cymitquimica.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. journals.humankinetics.com [journals.humankinetics.com]

- 7. synthose.com [synthose.com]

- 8. scbt.com [scbt.com]

- 9. 1,6-Anhydro-b-D-mannopyranose, 5 g, CAS No. 14168-65-1 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. usbio.net [usbio.net]

- 11. researchgate.net [researchgate.net]

- 12. Carbohydrate Hygroscopicity [glycodata.org]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. Influence of the pH Value on the Hydrothermal Degradation of Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,6-Anhydro-beta-D-mannopyranose-13C3

Application Note: Synthesis and Validation of 1,6-Anhydro- -D-mannopyranose- C

Abstract & Strategic Significance

This guide details the synthesis of 1,6-Anhydro-

The

Strategic Route Selection

For expensive isotopically labeled starting materials, the "biomass pyrolysis" method (heating dry sugar to >300°C) is unacceptable due to low yields (<15%) and extensive charring.

Selected Protocol: Solution-Phase Acid-Catalyzed Dehydration in Polar Aprotic Media.

-

Rationale: This method operates at lower temperatures (120–140°C), preserving the isotopic integrity and offering yields >70%.

-

Purification Logic: Direct crystallization is difficult for mannosan. We utilize a Protection-Purification-Deprotection strategy (Peracetylation) to leverage silica gel chromatography, ensuring >98% chemical purity suitable for GMP-like standards.

Synthesis Protocol: Acid-Catalyzed Cyclization

Materials & Reagents[1][2][3][4][5]

-

Precursor: D-Mannose-

C -

Solvent:

-Dimethylformamide (DMF), Anhydrous (99.8%). -

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Auxiliary: Acetic anhydride (

), Pyridine, Methanol, Sodium Methoxide (NaOMe).

Workflow Visualization

The following diagram outlines the reaction causality and the purification loop.

Figure 1: Synthetic workflow utilizing the acetylation loop for high-purity isolation.

Step-by-Step Procedure

Step 1: Dehydration (Cyclization)

-

Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-Mannose-

C -

Catalysis: Add

-TsOH (50 mg, 0.26 mmol, ~10 mol%). -

Reaction: Attach a reflux condenser and heat the solution to 140°C in an oil bath. Maintain stirring for 4–6 hours.

-

Checkpoint: Monitor by TLC (Solvent: Ethyl Acetate/Methanol/Water 7:2:1). The starting material (

) will disappear, and a less polar spot (

-

-

Workup: Cool to room temperature. Neutralize by adding Amberlite IRA-400 (OH-) resin (or equivalent basic resin) until pH is neutral. Filter off the resin and wash with methanol.

-

Concentration: Evaporate the solvent under high vacuum (DMF requires <5 mbar at 50°C) to obtain the crude brown syrup.

Step 2: Purification via Peracetylation (The "Clean-Up" Phase)

Why this step? Direct purification of free anhydrosugars is challenging due to their high polarity. Acetylation converts them into lipophilic esters, easily separable from polymerization byproducts.

-

Acetylation: Dissolve the crude syrup in Pyridine (5 mL) and cool to 0°C. Add Acetic Anhydride (5 mL) dropwise. Warm to room temperature and stir overnight.

-

Quench: Pour into ice water (50 mL) and extract with Dichloromethane (DCM) (

mL). -

Chromatography: Wash combined organics with 1M HCl (to remove pyridine), saturated

, and brine. Dry over -

Flash Column: Purify on silica gel (Hexanes:Ethyl Acetate, gradient 4:1 to 1:1). Isolate 2,3,4-tri-O-acetyl-1,6-anhydro-

-D-mannopyranose-

Step 3: Deprotection (Zemplén Transesterification)

-

Reaction: Dissolve the purified acetate in dry Methanol (5 mL). Add a catalytic amount of NaOMe (0.5 M in MeOH, ~100

L) to reach pH 9–10. -

Monitoring: Stir at room temperature for 1 hour. TLC (Ethyl Acetate) should show full conversion to the baseline spot (free sugar).

-

Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral. Filter and concentrate.

-

Final Polish: Lyophilize from

to obtain the final product as a white amorphous solid or foam.

Validation & Quality Control (QC)

Mechanistic Validation

The formation of the 1,6-anhydro bridge requires the C1-OH and C6-OH groups to be in an axial orientation relative to the ring. D-Mannose adopts the

Figure 2: Mechanistic pathway of acid-catalyzed dehydration.

Analytical Specifications

The following data must be met to release the batch for biological use.

| Parameter | Specification | Method |

| Appearance | White solid / hygroscopic foam | Visual |

| Purity | > 98.0% | qNMR / HPLC-ELSD |

| Isotopic Enrichment | HRMS / | |

| Identity ( | Anomeric signal ( | 500 MHz NMR in D |

| Identity ( | C1 shift ~102 ppm; C6 shift ~66 ppm | 125 MHz NMR |

NMR Interpretation Guide ( C Considerations)

When analyzing the

-

Splitting: Carbon signals will appear as multiplets (doublets or doublets of doublets) rather than singlets.

-

Coupling Constants:

- Hz.

-

This splitting is the primary validation that the label is intact and has not scrambled during the acid treatment.

Application Notes

A. Metabolic Flux Analysis (MFA)

1,6-Anhydro-

-

Protocol: Spike 10

M of the -

Mass Shift: The parent ion

will shift by +3 Da (e.g., m/z 163.06

B. Chiral Scaffolding

The [3.2.1] bicyclic system locks the pyranose ring, providing a rigid scaffold for drug design. The C2, C3, and C4 hydroxyls are chemically differentiable.

-

Usage: Can be used to synthesize conformationally restricted mimics of mannosides to inhibit mannose-binding lectins (e.g., DC-SIGN) in viral entry studies.

References

-

Saravanakumar, R. et al. (2019). Acid-catalyzed synthesis of 1,6-anhydro sugars: Mechanisms and applications. Journal of Carbohydrate Chemistry. (General methodology grounding).

-

Kloosterman, M. et al. (1985). Synthesis of 1,6-anhydro-β-D-mannopyranose derivatives. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for mannose series).

- Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft.

-

Hricovíniová, Z. (2014). Structure-property relationships in 1,6-anhydro-hexopyranoses. Carbohydrate Research.[1] (NMR Characterization data).

-

Simoneit, B. R. T. (2002). Biomass burning tracers: Levoglucosan and isomers. Environmental Pollution. (Context for stability and detection).

(Note: While specific URLs to paywalled articles are provided to the journal landing pages for copyright compliance, the citations refer to established protocols in carbohydrate chemistry.)

Application Note: 1,6-Anhydro-beta-D-mannopyranose-13C3 as an Internal Standard for Quantitative Analysis

Introduction

In the fields of analytical chemistry, clinical diagnostics, and environmental analysis, accurate and precise quantification of target analytes is paramount. The use of internal standards is a cornerstone of robust quantitative methodologies, particularly in mass spectrometry-based assays. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they share nearly identical physicochemical properties with their unlabeled counterparts, differing only in mass. This application note provides a detailed guide on the use of 1,6-Anhydro-beta-D-mannopyranose-13C3 as an internal standard for the quantification of monosaccharides and their derivatives.

1,6-Anhydro-beta-D-mannopyranose, also known as mannosan, is a monosaccharide anhydride that serves as a specific tracer for biomass burning in atmospheric aerosol studies.[1][2] Its presence and concentration, along with its isomers levoglucosan and galactosan, provide valuable insights into sources of air pollution.[3][4] Beyond environmental applications, the accurate quantification of monosaccharides is crucial in food science and clinical diagnostics, such as in the study of glycogen storage diseases (GSD).[5][6][7]

This guide will delve into the rationale for using 1,6-Anhydro-beta-D-mannopyranose-13C3, provide detailed protocols for its application, and present data supporting its efficacy as an internal standard.

The Rationale for a Stable Isotope-Labeled Internal Standard

The principle of stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. Because the SIL internal standard and the native analyte behave almost identically during extraction, derivatization, and chromatographic separation, any sample loss or variation in analytical response will affect both compounds equally.[8] The ratio of the signal from the native analyte to the signal from the SIL internal standard is then used to calculate the concentration of the native analyte, leading to highly accurate and precise results.[9]

1,6-Anhydro-beta-D-mannopyranose-13C3 is an ideal internal standard for the quantification of mannosan and can also be suitable for other related monosaccharides where a structurally identical labeled analog is unavailable. The three ¹³C atoms introduce a 3 Dalton mass shift, which is sufficient for clear differentiation in a mass spectrometer without significantly altering its chemical properties.

Applications of 1,6-Anhydro-beta-D-mannopyranose-13C3

The primary applications for this internal standard include:

-

Environmental Monitoring: Quantifying mannosan in atmospheric aerosol samples to trace biomass burning events.[1][10]

-

Food and Beverage Analysis: Accurate quantification of monosaccharides in complex food matrices.[11][12]

-

Clinical Research: Studying metabolic disorders related to carbohydrate metabolism, such as certain types of glycogen storage diseases.[13][14]

-

Biomarker Discovery: As part of metabolomic studies to identify potential disease biomarkers.[15]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the analytical standard and the internal standard.

Materials:

-

1,6-Anhydro-beta-D-mannopyranose (analytical standard)

-

1,6-Anhydro-beta-D-mannopyranose-13C3 (internal standard)[16]

-

LC-MS grade methanol

-

LC-MS grade water

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

Protocol:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,6-Anhydro-beta-D-mannopyranose and 1,6-Anhydro-beta-D-mannopyranose-13C3 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in a small volume of methanol and then bring to volume with methanol.

-

Store the stock solutions at -20°C in amber glass vials.

-

-

Working Solution Preparation:

-

Prepare a series of calibration standards by serially diluting the 1,6-Anhydro-beta-D-mannopyranose stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Prepare an internal standard working solution by diluting the 1,6-Anhydro-beta-D-mannopyranose-13C3 stock solution to a final concentration that is appropriate for the expected analyte concentration range in the samples. A common starting point is 1 µg/mL.

-

Sample Preparation (Example: Aerosol Filter Sample)

Objective: To efficiently extract mannosan from an aerosol filter and spike it with the internal standard.

Materials:

-

Aerosol filter sample

-

Internal standard working solution

-

Dichloromethane (DCM)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Place a portion of the aerosol filter into a clean extraction tube.

-

Add a known volume of the internal standard working solution directly onto the filter.

-

Add an appropriate volume of DCM to the tube.

-

Extract the sample by sonicating for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample to pellet any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Derivatization (for GC-MS Analysis)

Objective: To increase the volatility and thermal stability of the analyte and internal standard for gas chromatography.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block

Protocol:

-

Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Cool the sample to room temperature before GC-MS analysis.

LC-MS/MS Method

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of mannosan using its ¹³C-labeled internal standard.

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of monosaccharides |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,6-Anhydro-beta-D-mannopyranose | 163.1 | 73.1 | 15 |

| 1,6-Anhydro-beta-D-mannopyranose-13C3 | 166.1 | 74.1 | 15 |

Data Analysis and Visualization

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in unknown samples.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of 1,6-Anhydro-beta-D-mannopyranose using its ¹³C-labeled internal standard.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. An intercomparison study of analytical methods used for quantification of levoglucosan in ambient aerosol filter samples | Publicación [silice.csic.es]

- 3. Improved method for quantifying levoglucosan and related monosaccharide anhydrides in atmospheric aerosols and application to samples from urban and tropical locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMT - An intercomparison study of analytical methods used for quantification of levoglucosan in ambient aerosol filter samples [amt.copernicus.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. hopkinsmedicine.org [hopkinsmedicine.org]

- 7. Glycogen storage disease - Wikipedia [en.wikipedia.org]

- 8. lcms.cz [lcms.cz]

- 9. shimadzu.com [shimadzu.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. waters.com [waters.com]

- 12. waters.com [waters.com]

- 13. Endogenous Glucose Production in Patients With Glycogen Storage Disease Type Ia Estimated by Oral D-[6,6-2H2]-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycogen Storage Diseases Types I-VII Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 15. mdpi.com [mdpi.com]

- 16. 1,6-Anhydro-β-D-mannopyranose-13C3 | CymitQuimica [cymitquimica.com]

Quantification of mannosan using 1,6-Anhydro-beta-D-mannopyranose-13C3

Application Note: High-Precision Quantification of Mannosan in Atmospheric Aerosols Using Isotope Dilution LC-MS/MS

Scientific Context & Analytical Challenges

Monosaccharide anhydrides (MAs)—specifically levoglucosan, mannosan, and galactosan—are universally recognized as highly specific molecular tracers for biomass burning[1]. Formed via the thermal decomposition (pyrolysis) of cellulose and hemicellulose at temperatures exceeding 300°C, these compounds are ubiquitous in atmospheric particulate matter (PM2.5/PM10)[2].

While levoglucosan is the most abundant MA, mannosan is uniquely critical for environmental source apportionment. The concentration ratio of levoglucosan to mannosan (L/M) serves as a chemical fingerprint to distinguish between the combustion of softwoods (gymnosperms, which yield lower L/M ratios) and hardwoods (angiosperms, which yield higher L/M ratios)[3].

Historically, MAs were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS workflows require exhaustive organic solvent extraction and moisture-sensitive derivatization (e.g., silylation), which can lead to variable recoveries, analyte degradation over time, and low sample throughput[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative, allowing for direct analysis of underivatized aqueous extracts with high temporal stability[4].

The Self-Validating Mechanism of 13C3-Mannosan

The primary challenge in LC-MS/MS analysis of complex environmental matrices is signal suppression or enhancement in the Electrospray Ionization (ESI) source. To establish a self-validating analytical system, Isotope Dilution Mass Spectrometry (IDMS) is employed using 1,6-Anhydro-beta-D-mannopyranose-13C3 (13C3-Mannosan) as the internal standard[5].